2-Methoxy-N-methyl-5-thiazolemethanamine
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Overview
Description
2-Methoxy-N-methyl-5-thiazolemethanamine is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
The synthesis of 2-Methoxy-N-methyl-5-thiazolemethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-thiazolecarboxaldehyde with methylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Methoxy-N-methyl-5-thiazolemethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a thiazolidine derivative.
Scientific Research Applications
2-Methoxy-N-methyl-5-thiazolemethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal properties. In medicine, it is investigated for its potential use as a drug candidate for various diseases. In industry, it is used in the production of dyes, biocides, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methyl-5-thiazolemethanamine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxy-N-methyl-5-thiazolemethanamine can be compared with other similar compounds, such as 2-methoxy-5-methylaniline and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific thiazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
937688-48-7 |
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Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1-(2-methoxy-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-7-3-5-4-8-6(9-2)10-5/h4,7H,3H2,1-2H3 |
InChI Key |
TYKFJYAWMCXWHS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(S1)OC |
Origin of Product |
United States |
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